2-(Methylamino)acetamide hydrochloride
Overview
Description
2-(Methylamino)acetamide hydrochloride , also known by its chemical formula C₄H₁₀N₂O·HCl , is a compound with the CAS number 51739-63-0 . It falls under the category of organic chemicals and is commonly used in proteomics research . The compound is a white powder with a melting point range of 222-226°C .
Synthesis Analysis
The synthesis of 2-(Methylamino)acetamide hydrochloride involves the reaction between methylamine and acetamide . The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt .
Molecular Structure Analysis
The molecular formula of 2-(Methylamino)acetamide hydrochloride is C₄H₁₀N₂O·HCl , indicating that it consists of one carbon atom, ten hydrogen atoms, two nitrogen atoms, one oxygen atom, and one chlorine atom. The molecular weight is 138.6 g/mol .
Chemical Reactions Analysis
The compound may participate in various chemical reactions, including hydrolysis, amidation, and acid-base reactions. Further investigation is needed to explore its reactivity and potential applications .
Physical And Chemical Properties Analysis
Scientific Research Applications
Anesthetic and Analgesic Properties : Ketamine hydrochloride, chemically related to 2-(Methylamino)acetamide, is used as a surgical anesthetic in guinea pigs (Shucard, Andrew, & Beauford, 1975). It provides profound analgesia without significant respiratory impairment (Jawaleicar, Jawalekar, & Mathur, 1972). Ketamine's unique pharmacologic properties have also been studied for its role in acute postoperative pain management (Schmid, Sandler, & Katz, 1999).
Synthesis and Structural Studies : Synthesis of related compounds like 2-deoxy-2-methylamino-D-galactose hydrochloride and its derivatives are crucial for understanding polysaccharides' structure and function (Gorin, 1971).
Drug Development and Pharmacology : Synthesis of N-(4-amino-2-butynyl)acetamide derivatives has been explored for their potential in treating overactive detrusor, demonstrating the flexibility of 2-(Methylamino)acetamide hydrochloride in drug development (Take et al., 1992). Additionally, studies on novel anilidoquinoline derivatives suggest their potential in treating Japanese encephalitis (Ghosh et al., 2008).
Environmental Impact and Toxicology : The metabolism of related chloroacetamide herbicides has been extensively studied to understand their environmental impact and potential toxicological effects (Coleman et al., 2000).
Analytical Chemistry Applications : The chemical properties and reactions of 2-(Methylamino)acetamide hydrochloride derivatives have been studied to develop better analytical techniques and understand their chemical behavior (Macháček, Hassanien, & Štěrba, 1986).
Safety And Hazards
properties
IUPAC Name |
2-(methylamino)acetamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2O.ClH/c1-5-2-3(4)6;/h5H,2H2,1H3,(H2,4,6);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVIXOTCTYAILNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10551932 | |
Record name | N~2~-Methylglycinamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10551932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylamino)acetamide hydrochloride | |
CAS RN |
5325-64-4 | |
Record name | 5325-64-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=195 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N~2~-Methylglycinamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10551932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(methylamino)acetamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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